7-bromo-4H-1,3-benzodioxine

Vue d'ensemble

Description

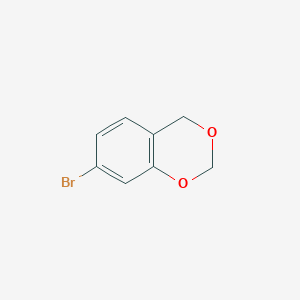

7-Bromo-4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is a brominated derivative of 1,3-benzodioxine, a heterocyclic compound containing a dioxine ring fused with a benzene ring. This compound is primarily used in research applications, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4H-1,3-benzodioxine typically involves the bromination of 1,3-benzodioxine. One common method is the reaction of 1,3-benzodioxine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-4H-1,3-benzodioxine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-benzodioxine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted benzodioxines depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include 1,3-benzodioxine and other reduced derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 7-bromo-4H-1,3-benzodioxine is CHBrO. The presence of a bromine atom at the 7-position of the benzodioxine ring enhances its reactivity and biological activity. The compound can undergo various chemical reactions including:

- Substitution Reactions : The bromine atom can be replaced by other functional groups.

- Oxidation Reactions : It can be oxidized to form quinones or other oxidized derivatives.

- Reduction Reactions : Reduction may lead to the formation of 1,3-benzodioxine.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in various organic synthesis reactions and has shown versatility in creating diverse chemical entities.

Biology

The compound is employed in biological research for studying enzyme inhibition. It acts as a probe in biochemical assays, allowing researchers to investigate enzyme activity and metabolic pathways. Its unique structure enables it to interact with specific enzymes, potentially leading to the development of new inhibitors for therapeutic applications.

Medicine

Research into the medicinal properties of this compound has revealed its potential as a precursor for drug development. Studies have indicated that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through modulation of cell growth pathways.

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for various applications in material science.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,3-Benzodioxine | Parent compound without bromination | Limited biological activity |

| 7-Chloro-4H-1,3-benzodioxine | Chlorinated variant | Similar but less potent than brominated analogs |

| 7-Fluoro-4H-1,3-benzodioxine | Fluorinated variant | Different reactivity profiles |

The bromine atom in this compound imparts distinct chemical properties that enhance its biological activities compared to its non-halogenated counterparts.

Case Studies

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

- Anticancer Evaluation : A study evaluated various derivatives of benzodioxines including this compound for their ability to inhibit cancer cell proliferation. Modifications at the C7 position significantly influenced anticancer activity, with certain substitutions leading to up to 91% inhibition in pancreatic cancer cells.

- Enzyme Targeting : Another investigation focused on the compound's role as an enzyme inhibitor. It effectively bound to specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development aimed at metabolic disorders.

Summary of Biological Activities

The following table summarizes key findings from research on the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor by binding to enzyme active sites |

| Anticancer Activity | Induces apoptosis in cancer cells through pathway modulation |

| Metabolic Pathway Targeting | Interacts with enzymes involved in metabolic processes |

Mécanisme D'action

The mechanism of action of 7-bromo-4H-1,3-benzodioxine depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Benzodioxine: The parent compound without the bromine substitution.

7-Chloro-4H-1,3-benzodioxine: A chlorinated derivative with similar properties.

7-Fluoro-4H-1,3-benzodioxine: A fluorinated derivative with similar properties.

Uniqueness

7-Bromo-4H-1,3-benzodioxine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .

Activité Biologique

7-Bromo-4H-1,3-benzodioxine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a bromine atom at the 7-position of the benzodioxine ring, which influences its reactivity and biological activity. The molecular formula is , and its structure allows for various chemical reactions including substitution, oxidation, and reduction.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The bromine atom facilitates interactions that may enhance binding affinity to enzymes or receptors involved in various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate interaction and catalytic activity.

- Anticancer Activity: Research indicates that derivatives of benzodioxine structures can induce apoptosis in cancer cells by modulating pathways related to cell growth and survival.

Biological Activity Studies

Numerous studies have investigated the biological effects of this compound. Below are key findings from recent research:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Evaluation : A study evaluated various derivatives of benzodioxines including this compound for their ability to inhibit cancer cell proliferation. The results demonstrated that modifications at the C7 position significantly influenced anticancer activity, with certain substitutions leading to up to 91% inhibition in pancreatic cancer cells .

- Enzyme Targeting : Another investigation focused on the compound's role as an enzyme inhibitor. It was found to effectively bind to specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development aimed at metabolic disorders .

Comparative Analysis with Related Compounds

The biological activity of this compound is often compared with other halogenated benzodioxines:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,3-Benzodioxine | Parent compound without bromination | Limited biological activity |

| 7-Chloro-4H-1,3-benzodioxine | Chlorinated variant | Similar but less potent than brominated analogs |

| 7-Fluoro-4H-1,3-benzodioxine | Fluorinated variant | Different reactivity profiles |

The presence of the bromine atom in this compound imparts distinct chemical properties that enhance its biological activities compared to its non-halogenated counterparts.

Propriétés

IUPAC Name |

7-bromo-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGBTFFUNSJJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428711 | |

| Record name | 7-bromo-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-95-5 | |

| Record name | 7-bromo-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.